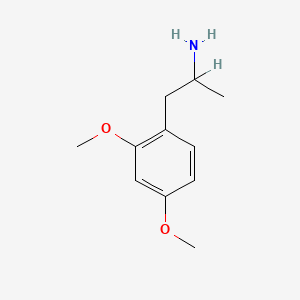

2,4-Dimethoxyamphetamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWOZMUBHQPFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90874252 | |

| Record name | 2,4-DIMETHOXYAMPHETAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23690-13-3, 52850-81-4 | |

| Record name | 2,4-Dimethoxyamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023690133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 2,4-dimethoxy-alpha-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052850814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHOXYAMPHETAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT33R7Q58G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization of 2,4 Dimethoxyamphetamine

General Synthetic Pathways for Amphetamine Derivatives

The synthesis of amphetamine and its derivatives can be achieved through several established chemical routes. These methods are broadly applicable to various substituted phenylisopropylamines, including 2,4-DMA. The two most prominent methods are the Leuckart reaction and reductive amination.

The Leuckart reaction is a one-step method of reductive amination that has been a popular choice for amphetamine synthesis due to its relative simplicity. mdpi.comwikipedia.org The process involves the condensation of a ketone, in this case, the corresponding phenyl-2-propanone (P2P), with formamide (B127407) or ammonium (B1175870) formate (B1220265) with heating. wikipedia.orgunodc.org This reaction forms an N-formyl intermediate, such as N-formylamphetamine. wikipedia.orgunodc.org This intermediate is then hydrolyzed, typically using a strong acid like sulfuric acid, to yield the final amine product. wikipedia.orgunodc.org While straightforward, this method is known to generate a significant number of by-products, such as 4-methyl-5-phenylpyrimidine (B1615610) and N,N-di-(β-phenylisopropyl)amine, which can complicate purification. unodc.orgresearchgate.net

Reductive amination is another fundamental and widely used method for preparing amines from carbonyl compounds. mdpi.com This process can be performed directly in a one-pot reaction or indirectly by first isolating the intermediate imine. mdpi.com For the synthesis of a substituted amphetamine like 2,4-DMA, this would involve reacting 2,4-dimethoxyphenyl-2-propanone with ammonia (B1221849) or an ammonia source to form an intermediate imine, which is then reduced to the final amine. unodc.org Various reducing agents can be employed in this step, including sodium borohydride, sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, or catalytic hydrogenation with agents like Raney nickel, platinum, or palladium on carbon (Pd/C). researchgate.netunodc.orgorganic-chemistry.orgresearchgate.net

A common synthetic pathway to substituted amphetamines starts from the corresponding substituted benzaldehyde. For instance, the synthesis of (R)-(-)-2,5-dimethoxy-4-methylamphetamine (DOM) involved reacting 2,5-dimethoxytolualdehyde with nitroethane to form a nitropropene intermediate, which was then reduced. scribd.com A similar route could be applied to 2,4-dimethoxybenzaldehyde (B23906) for the synthesis of 2,4-DMA.

| Synthetic Method | Precursors | Key Intermediates | General Characteristics | Source(s) |

| Leuckart Reaction | Phenyl-2-propanone (P2P) derivative, Formamide/Ammonium Formate | N-formylamphetamine derivative | Simple, one-pot reaction but often produces significant impurities requiring extensive purification. | mdpi.comwikipedia.orgunodc.orggoogle.com |

| Reductive Amination | Phenyl-2-propanone (P2P) derivative, Ammonia, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Imine | Versatile method with various reducing agents available; can offer cleaner reactions than the Leuckart route. | mdpi.comunodc.orgorganic-chemistry.org |

| Henry Reaction Route | Benzaldehyde derivative, Nitroethane | Nitropropene derivative | Multi-step process starting from a benzaldehyde, proceeding through a nitroalkene which is then reduced. | scribd.commdma.ch |

Stereochemical Considerations and Enantiomeric Synthesis Approaches

A critical feature of the amphetamine structure is the presence of a chiral center at the alpha-carbon (the carbon atom adjacent to the primary amine group), meaning it can exist as two distinct stereoisomers, or enantiomers: (R)- and (S)-isomers. google.com The synthesis of a specific enantiomer, known as stereospecific or asymmetric synthesis, is of significant interest in chemical synthesis as different enantiomers can have distinct biological activities.

Several strategies have been developed for the stereoselective synthesis of amphetamines. google.com One effective method employs a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine. scribd.com In this approach, the appropriate phenyl-2-propanone is condensed with the homochiral α-methylbenzylamine to form a pair of diastereomeric imines. erowid.org These diastereomers, which have different physical properties, can be separated (e.g., by crystallization), and subsequent hydrogenolysis removes the chiral auxiliary to yield the desired enantiomerically pure amphetamine. erowid.orgscribd.com

Another powerful approach involves the regioselective ring-opening of a chiral epoxide, such as commercially available (S)-(+)-propylene oxide. scribd.comresearchgate.net An aryl lithium reagent, prepared from a corresponding substituted bromobenzene, is used to open the epoxide ring, yielding a chiral aryl-2-propanol. scribd.com This alcohol can then be converted into the final amphetamine through a sequence of reactions. For example, conversion to a tosylate followed by displacement with sodium azide (B81097) (with inversion of stereochemistry) and subsequent hydrogenation of the azide yields the (R)-amphetamine. scribd.com Alternatively, a double inversion procedure using a Mitsunobu reaction can produce the (S)-amphetamine from the same chiral alcohol. scribd.com

More recent developments include stereospecific cuprate (B13416276) addition reactions upon aziridine (B145994) phosphoramidate (B1195095) compounds to create chiral precursors for amphetamine derivatives. google.com These methods are designed to avoid racemization and provide high yields and selectivity. google.comgoogle.com

Precursor Sourcing and Synthetic Challenges for Substituted Amphetamines

The synthesis of 2,4-DMA relies on the availability of specific chemical precursors. The primary starting materials are typically either 2,4-dimethoxybenzaldehyde or 2,4-dimethoxyphenyl-2-propanone (2,4-DM-P2P). The synthesis of these precursors often begins with simpler, more common chemicals. For instance, 2,4-dimethoxybenzaldehyde can be synthesized from veratrole (1,2-dimethoxybenzene) or resorcinol (B1680541) dimethyl ether (1,3-dimethoxybenzene). google.comgoogle.com The synthesis of 3,4-dimethoxybenzaldehyde (B141060) has been achieved from eugenol, a natural product, through a multi-step process involving methylation, isomerization, and oxidation. researchgate.net

A significant challenge in the synthesis of substituted amphetamines is the control of reactions and the purification of the final product. diva-portal.org Clandestine synthesis methods, in particular, often result in impure products containing by-products specific to the synthetic route used. unodc.org For example, the Leuckart reaction is notorious for generating impurities that require purification steps like steam distillation to remove. wikipedia.org

Another challenge lies in achieving the desired regioselectivity during the synthesis of precursors. For example, the bromination of 2,5-dimethoxybenzaldehyde (B135726) to produce the 4-bromo derivative, a key step for creating further analogues, can also yield the undesired 3-bromo isomer. mdma.chmdma.ch Careful control of reaction conditions and purification by methods like recrystallization are necessary to isolate the correct isomer. mdma.chmdma.ch

Furthermore, the extraction and purification of the final amine product from the reaction mixture presents its own set of challenges. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. nih.govsigmaaldrich.com The choice of extraction solvent and pH are critical for efficiently separating the amphetamine base from unreacted materials and by-products. nih.govsigmaaldrich.com

Molecular Pharmacology and Receptor Interaction Profiles of 2,4 Dimethoxyamphetamine

Serotonergic Receptor System Interactions

The serotonergic system is a primary target for many psychoactive compounds, and 2,4-DMA is no exception. Its effects are largely mediated through its interaction with various serotonin (B10506) receptor subtypes.

5-Hydroxytryptamine 2A (5-HT2A) Receptor Agonism and Functional Efficacy

Research has identified 2,4-DMA as a full agonist of the serotonin 5-HT2A receptor. wikipedia.org Agonism at this particular receptor is a key mechanism underlying the effects of classic psychedelic drugs. One study determined the half-maximal effective concentration (EC50) of 2,4-DMA at the 5-HT2A receptor to be 2,950 nM, with a maximal efficacy (Emax) of 117%. wikipedia.org This indicates that while its potency is lower than some other psychedelic compounds, it is capable of fully activating the receptor. wikipedia.org For comparison, its isomer 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA) also acts as a partial agonist at 5-HT2A receptors, though with lower potency than classic psychedelics like lysergic acid diethylamide (LSD) or 2,5-dimethoxy-4-iodoamphetamine (DOI).

Monoamine Transporter System Assessment

The monoamine transporters for serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) are crucial for regulating the levels of these neurotransmitters in the synapse. pharmacologyeducation.org Many amphetamine-related compounds exert their effects by interacting with these transporters. wikipedia.org

Analysis of Norepinephrine, Dopamine, and Serotonin Transporter Interactions

Current evidence suggests that, unlike unsubstituted amphetamine, dimethoxyamphetamines like 2,4-DMA have minimal direct interaction with the primary monoamine transporters. For example, 2,5-DMA does not show significant binding to DAT, NET, or SERT at concentrations below 10 µM. This suggests that the primary mechanism of action for 2,4-DMA is likely not the inhibition of monoamine reuptake, a characteristic that distinguishes it from many other amphetamine derivatives. wikipedia.org Instead, it is described as a serotonin-norepinephrine-dopamine releasing agent. ontosight.ai

Other Neurotransmitter System Engagements

Beyond the primary serotonergic and monoamine transporter systems, other neurotransmitter systems can also be modulated by psychoactive compounds.

Trace Amine-Associated Receptor 1 (TAAR1) Modulation

Compound Names

| Compound Name | Abbreviation |

| 2,4-Dimethoxyamphetamine | 2,4-DMA |

| 2,5-Dimethoxyamphetamine | 2,5-DMA |

| 2,5-Dimethoxy-4-iodoamphetamine | DOI |

| Lysergic acid diethylamide | LSD |

| Serotonin | 5-HT |

| Dopamine | DA |

| Norepinephrine | NE |

Interactive Data Tables

5-HT2A Receptor Functional Efficacy of 2,4-DMA

| Compound | EC50 (nM) | Emax (%) |

| This compound | 2950 | 117 |

Comparative Binding Affinities of a Related Compound (2,5-DMA)

| Receptor | Ki (nM) |

| 5-HT2A | 180–620 |

| 5-HT2C | 270–550 |

| 5-HT1A | >10,000 |

Monoamine Transporter Interaction of a Related Compound (2,5-DMA)

| Transporter | Binding Affinity |

| Dopamine Transporter (DAT) | No appreciable binding below 10 µM |

| Norepinephrine Transporter (NET) | No appreciable binding below 10 µM |

| Serotonin Transporter (SERT) | No appreciable binding below 10 µM |

Adrenergic Receptor (α1, α2) Binding Characterization

The interaction of this compound with adrenergic receptors, specifically the α1 and α2 subtypes, is a critical aspect of its pharmacological profile. Research into the broader class of dimethoxyamphetamines suggests that the substitution pattern on the phenyl ring significantly influences the mechanism of action at adrenergic receptors.

Early in vitro pharmacological studies have indicated that while some dimethoxyamphetamine isomers directly stimulate α-adrenergic receptors, 2,4-DMA appears to exert its effects through an indirect mechanism. frontiersin.org It is understood to produce tissue contractions by prompting the release of norepinephrine from sympathetic nerve terminals. frontiersin.org This released norepinephrine then acts upon the postsynaptic α-adrenergic receptors. This mechanism contrasts with that of an isomer like 2,5-dimethoxyamphetamine, which has been shown to directly activate α-adrenergic receptors. frontiersin.org

While direct and comprehensive binding affinity data (Kᵢ values) for 2,4-DMA at α1 and α2 adrenergic receptor subtypes are not extensively documented in dedicated studies, significant insights can be drawn from research on structurally analogous compounds. Studies on a series of 4-alkoxy-substituted 2,5-dimethoxyamphetamines, which share the core phenethylamine (B48288) structure with 2,4-DMA, have provided detailed receptor binding profiles. In these studies, the amphetamine derivatives generally did not show significant binding to the adrenergic α1A receptor. frontiersin.org However, some related phenethylamine derivatives did exhibit weak binding at α2A receptors. frontiersin.org

Further investigation into 4-alkyl-substituted 2,5-dimethoxyamphetamines also revealed weak to negligible interactions with adrenergic receptors. researchgate.net For instance, one study noted that all tested substances in this class bound to α1 receptors with Kᵢ values in the micromolar range (2.1–7.4 µM), and some, including the parent compound 2,5-DMA, bound to α2 receptors with similar low affinity (Kᵢ values of 1.7–4.4 µM). These findings suggest that direct interaction with adrenergic receptors is not a primary high-affinity action for this class of compounds.

Given this evidence from closely related analogues, it can be inferred that 2,4-DMA itself is unlikely to be a potent, direct agonist at either α1 or α2 adrenergic receptors. Its primary influence on the adrenergic system appears to be mediated by its ability to act as a norepinephrine-releasing agent.

Table 1: Adrenergic Receptor Binding Affinities of Related Substituted Amphetamines This table presents data from structurally similar compounds to infer the likely binding profile of this compound.

| Compound/Class | α1 Receptor Affinity (Kᵢ) | α2 Receptor Affinity (Kᵢ) | Source |

|---|---|---|---|

| 4-Alkoxy-2,5-dimethoxyamphetamines | No relevant binding (Kᵢ > 6500 nM) | Weak binding observed in some phenethylamine analogues | frontiersin.org |

| 4-Alkyl-2,5-dimethoxyamphetamines | Weak affinity (Kᵢ = 2.1–7.4 µM) | Weak affinity (Kᵢ = 1.7–4.4 µM for some analogues) | researchgate.net |

Dopaminergic Receptor (D2) Evaluation

The evaluation of this compound at dopaminergic receptors, particularly the D2 subtype, is essential for understanding its potential for producing psychostimulant effects. The available evidence, both from receptor binding studies on related compounds and from behavioral pharmacology, indicates that 2,4-DMA has a minimal direct interaction with the D2 receptor.

Systematic in vitro binding studies on structurally related 4-alkoxy-substituted and 4-alkyl-substituted 2,5-dimethoxyamphetamines have consistently shown a lack of significant affinity for the dopamine D2 receptor. frontiersin.orgresearchgate.net In one comprehensive study, none of the tested phenethylamine or amphetamine derivatives in the 4-alkoxy-2,5-dimethoxy series bound to the dopaminergic D2 receptors within the examined concentration range (Kᵢ > 4400 nM). frontiersin.org Similarly, another study focusing on 4-alkylated 2,5-dimethoxyamphetamines found that none of the substances bound to dopamine D2 receptors (Kᵢ > 7 µM). researchgate.net

This lack of direct D2 receptor interaction is further supported by behavioral studies in rodents. 2,4-DMA, along with other isomers like 3,4-DMA and 2,5-DMA, fails to produce stimulus generalization to dextroamphetamine in drug discrimination tests. wikipedia.orgwikipedia.org This suggests that the subjective effects of 2,4-DMA are not perceived as being similar to those of classical dopaminergic stimulants like dextroamphetamine. While Alexander Shulgin reported amphetamine-like stimulant and euphoric effects at a 60 mg oral dose, he also noted a "diffusion of association," indicating a more complex pharmacological profile than a simple stimulant. wikipedia.org The lack of substitution for dextroamphetamine in animal models strongly suggests that its stimulant-like properties are not primarily mediated by the same dopaminergic mechanisms as traditional amphetamines, which typically involve significant dopamine release and/or D2 receptor interaction.

Table 2: Dopaminergic D2 Receptor Binding Affinities of Related Substituted Amphetamines This table presents data from structurally similar compounds to infer the likely binding profile of this compound.

| Compound/Class | D2 Receptor Affinity (Kᵢ) | Source |

|---|---|---|

| 4-Alkoxy-2,5-dimethoxyamphetamines | No relevant binding (Kᵢ > 4400 nM) | frontiersin.org |

| 4-Alkyl-2,5-dimethoxyamphetamines | No relevant binding (Kᵢ > 7 µM) | researchgate.net |

Metabolic Pathways and Biotransformation of 2,4 Dimethoxyamphetamine

Phase I Metabolic Transformations

Phase I metabolism of amphetamine and its derivatives typically involves a series of oxidative reactions. For 2,4-DMA, the primary routes of Phase I biotransformation are believed to be O-demethylation, hydroxylation, and oxidative deamination.

The presence of two methoxy (B1213986) groups on the aromatic ring of 2,4-DMA makes it a prime substrate for O-demethylation, a common metabolic reaction for many substituted amphetamines. This process involves the removal of a methyl group from a methoxy moiety, resulting in a hydroxyl group. This reaction is catalyzed by cytochrome P450 enzymes. For related dimethoxyamphetamine isomers such as 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA) and 3,4-dimethoxyamphetamine (3,4-DMA), O-demethylation is a significant metabolic pathway. researchgate.nettandfonline.comnih.gov For instance, studies on 3,4-DMA have shown that O-demethylation is a crucial metabolic step. tandfonline.comnih.gov

In addition to O-demethylation, direct hydroxylation of the aromatic ring can occur. A study on the metabolism of 2,4-DMA in dogs identified 6-hydroxy-2,4-DMA as the major urinary metabolite, indicating that aromatic hydroxylation is a key metabolic route in this species. lsu.edu This finding underscores the importance of hydroxylation in the biotransformation of 2,4-DMA.

A fundamental metabolic pathway for amphetamines is oxidative deamination of the side chain. This reaction is catalyzed by monoamine oxidase (MAO) and cytochrome P450 enzymes, leading to the formation of a ketone metabolite. uchile.clnih.gov This process involves the removal of the amino group, which is then replaced by a keto group, forming the corresponding phenylacetone (B166967) derivative. For other amphetamine derivatives, such as 2,5-dimethoxy-4-bromo-amphetamine (DOB), oxidative deamination to the corresponding ketone has been observed. researchgate.net It is highly probable that 2,4-DMA undergoes a similar oxidative deamination process, resulting in the formation of 1-(2,4-dimethoxyphenyl)propan-2-one. This ketone can then be further metabolized through reduction to the corresponding alcohol. researchgate.net

Role of Cytochrome P450 Isoenzymes in Xenobiotic Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of foreign compounds, including drugs and environmental chemicals. These enzymes are located primarily in the liver and are responsible for catalyzing the oxidative reactions of Phase I metabolism.

While specific studies on the CYP isoforms involved in 2,4-DMA metabolism are limited, data from related compounds provide strong indications. For many amphetamine derivatives, including other dimethoxyamphetamine isomers like 4-methyl-2,5-dimethoxyamphetamine (DOM), CYP2D6 has been identified as a key enzyme in their metabolism. nih.govdrugbank.com It is plausible that CYP2D6 also plays a significant role in the O-demethylation and hydroxylation of 2,4-DMA. Furthermore, research on 2,4-dimethylaniline (B123086) (a compound with a similar name but different structure) has implicated CYP2E1 in its metabolism, suggesting that this isoform could also be involved in the biotransformation of 2,4-DMA. researchgate.net Predictive studies also suggest that 2,4-DMA is a substrate for the CYP2D6 enzyme. researchgate.net

Identification and Characterization of Primary and Secondary Metabolites

The identification of metabolites is crucial for understanding the complete metabolic fate of a compound. The metabolites of 2,4-DMA have been studied in canines, leading to the identification of several key products of biotransformation.

In a study involving dogs, the primary urinary metabolite of 2,4-DMA was found to be 6-hydroxy-2,4-DMA. lsu.edu Other minor metabolites identified included 4-amino-3-methyl-benzoic acid and N,2,4-trimethylaniline. lsu.edu The formation of these metabolites indicates that hydroxylation, and likely subsequent oxidation and other transformations, are important pathways.

Preclinical Behavioral and Neurochemical Investigations of 2,4 Dimethoxyamphetamine

Behavioral Characterization in Rodent Models

The in vivo effects of 2,4-DMA have been examined in rodent models to characterize its behavioral profile, particularly its stimulant and hallucinogen-like properties.

The stimulant potential of a compound is often initially assessed by observing its effects on spontaneous locomotor activity in rodents. Research in rats has indicated that 2,4-DMA exhibits a mixed and dose-dependent effect on locomotion. A study demonstrated that at a dose of 5 mg/kg, 2,4-DMA led to an increase in both locomotion and rearing behaviors. researchgate.net However, at higher doses of 10 and 20 mg/kg, a decrease in these same behaviors was observed. researchgate.net This biphasic dose-response curve suggests that the stimulant-like effects of 2,4-DMA are present within a specific dose range. researchgate.net

Drug discrimination paradigms are a more refined method to assess the subjective effects of a drug in animals. In these tests, animals are trained to recognize the internal state produced by a specific drug. Regarding 2,4-DMA, studies have shown that it fails to produce stimulus generalization to dextroamphetamine in rodents. wikipedia.orgwikipedia.org This indicates that the subjective effects of 2,4-DMA are not perceived as being similar to those of a classic psychostimulant like dextroamphetamine. wikipedia.orgwikipedia.org

Table 1: Effects of 2,4-Dimethoxyamphetamine on Locomotor Activity in Rats

| Dose (mg/kg) | Effect on Locomotion | Effect on Rearing |

|---|---|---|

| 5 | Increase | Increase |

| 10 | Decrease | Decrease |

| 20 | Decrease | Decrease |

Data sourced from a study on the acute behavioral effects of 2,4-DMA in rats. researchgate.net

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for the hallucinogenic potential of a substance in humans. nih.govnih.govresearchgate.netresearchgate.net Interestingly, a study that evaluated the acute behavioral effects of 2,4-DMA in rats found that the compound did not induce head-shake responses that were significantly different from saline administration. researchgate.netresearchgate.net This finding suggests that, at the doses tested, 2,4-DMA may not produce the classic hallucinogenic-like effects that are characteristic of other phenethylamines.

In contrast to the HTR results, drug discrimination studies offer a different perspective. It has been reported that 2,4-DMA fully substitutes for 2,5-dimethoxy-4-methylamphetamine (DOM), a known hallucinogen, in rodent drug discrimination tests. wikipedia.org This suggests that 2,4-DMA produces interoceptive cues that are similar to those of classic hallucinogens. The discrepancy between the HTR and drug discrimination findings highlights the complex behavioral profile of 2,4-DMA.

Table 2: Drug Discrimination Profile of this compound

| Training Drug | 2,4-DMA Effect | Implication |

|---|---|---|

| Dextroamphetamine | No stimulus generalization | Lacks classic stimulant-like subjective effects |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | Full substitution | Possesses hallucinogen-like subjective effects |

Data compiled from multiple sources. wikipedia.orgwikipedia.org

Neurochemical Profiling in Animal Brain Regions

Understanding the neurochemical actions of a compound is crucial to elucidating the mechanisms behind its behavioral effects.

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of awake, freely moving animals. nih.govnih.govnih.gov Despite the utility of this technique for characterizing the neurochemical effects of amphetamine derivatives, a thorough search of the scientific literature did not yield any specific in vivo microdialysis studies investigating the effects of this compound on monoamine neurotransmitter release. Therefore, direct data on how 2,4-DMA affects the extracellular concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in the brain is not currently available.

Receptor occupancy studies are employed to determine the extent to which a drug binds to its target receptors in the living brain. As with in vivo microdialysis, specific in vivo receptor occupancy studies for 2,4-DMA in animal models have not been identified in the available scientific literature.

However, in vitro receptor binding and functional assays have provided some insight into the interaction of 2,4-DMA with a key target for hallucinogenic compounds. Research has found that 2,4-DMA acts as a low-potency full agonist at the serotonin 5-HT2A receptor. wikipedia.org The reported half-maximal effective concentration (EC50) for this activity is 2,950 nM, with a maximal efficacy (Emax) of 117%. wikipedia.org The 5-HT2A receptor is the primary target for classic psychedelic drugs. wikipedia.org

Comparative Preclinical Pharmacodynamics with Classic Psychedelics and Stimulants

The preclinical data for 2,4-DMA allows for a comparative analysis with classic psychedelic and stimulant compounds.

Versus Classic Stimulants: Unlike classic stimulants such as amphetamine, which typically induce a dose-dependent increase in locomotor activity, 2,4-DMA displays a more complex, biphasic effect on locomotion in rats. researchgate.netnih.govnih.gov Furthermore, its failure to substitute for dextroamphetamine in drug discrimination studies distinguishes it from typical psychostimulants. wikipedia.orgwikipedia.org

Versus Classic Psychedelics: The pharmacodynamic profile of 2,4-DMA also shows notable differences when compared to classic hallucinogens like 2,5-dimethoxy-4-iodoamphetamine (DOI) and lysergic acid diethylamide (LSD). nih.govwikipedia.org While it substitutes for the hallucinogen DOM in drug discrimination paradigms, suggesting similar subjective effects, its lack of a significant head-twitch response in rats is a stark contrast to the potent HTR-inducing effects of classic psychedelics. researchgate.netwikipedia.orgresearchgate.net This suggests that while it may share some interoceptive cues with hallucinogens, it may not engage the full spectrum of behavioral responses typically associated with these compounds. The in vitro data showing it is a low-potency 5-HT2A receptor agonist aligns with a profile that may differ from more potent classic hallucinogens. wikipedia.org

Analytical Methodologies for Detection and Quantification of 2,4 Dimethoxyamphetamine

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of 2,4-DMA, providing the essential separation from other structurally similar compounds and matrix interferences. Gas chromatography and liquid chromatography are the most commonly utilized techniques, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Chemical Ionization (CI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like amphetamines.

Electron Ionization (EI) is a "hard" ionization technique that subjects the analyte to a high-energy electron beam, typically 70 eV. nih.gov This process results in extensive fragmentation of the molecule, producing a characteristic mass spectrum that serves as a molecular fingerprint. nih.gov While highly reproducible and ideal for library matching, EI can sometimes lead to a weak or absent molecular ion peak, which can complicate the determination of the molecular weight of an unknown compound. nih.gov For many amphetamine-type stimulants, including regioisomeric bromodimethoxyamphetamines which are structurally related to 2,4-DMA, the electron ionization mass spectra can be very similar, showing common major fragment ions. nih.gov This makes unique identification of individual isomers challenging without additional data. nih.gov Derivatization of the amine group, for instance with trifluoroacetyl, can be employed, but may not always yield unique fragment ions for specific isomer identification. nih.gov

Chemical Ionization (CI) is a "soft" ionization technique that utilizes a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte through proton transfer. libretexts.orgwaters.com This results in less fragmentation and a more prominent protonated molecular ion ([M+H]+), which is valuable for confirming the molecular weight of the compound. libretexts.orgazom.com CI is often used as a complementary technique to EI to provide this crucial molecular mass information. libretexts.org The lower energy transfer in CI leads to a cleaner background in the mass spectrum, as it reduces the formation of fragment ions from co-eluting compounds. azom.com

| GC-MS Ionization Technique | Principle | Fragmentation | Molecular Ion | Primary Use |

| Electron Ionization (EI) | High-energy electron beam (70 eV) causes ionization. nih.gov | Extensive, creating a detailed fingerprint. nih.gov | Often weak or absent. nih.gov | Compound identification via spectral library matching. azom.com |

| Chemical Ionization (CI) | Proton transfer from a reagent gas ionizes the analyte. libretexts.org | Minimal, preserving the molecular structure. libretexts.org | Abundant protonated molecular ion ([M+H]+). libretexts.org | Molecular weight determination. libretexts.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HR-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in forensic toxicology due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not amenable to GC-MS without derivatization.

Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that involves multiple stages of mass analysis. It provides excellent specificity and is widely used for the quantification of drugs in biological matrices. nih.gov For the analysis of amphetamine derivatives, LC-MS/MS methods have been developed and validated for various sample types, including urine and oral fluid. documentsdelivered.comunb.br These methods often employ a reverse-phase C18 column for chromatographic separation. documentsdelivered.comnih.gov The use of multiple reaction monitoring (MRM) transitions for each compound enhances the reliability of qualitative analysis. nih.gov

High-Resolution Mass Spectrometry (LC-HR-MS/MS) offers even greater specificity by measuring the mass-to-charge ratio of ions with very high accuracy. This allows for the determination of the elemental composition of an analyte and its fragments, which is extremely useful for identifying unknown compounds and differentiating between isomers. thermofisher.com LC-HRMS is particularly well-suited for screening postmortem samples where a wide range of substances may be present. thermofisher.com

A validated LC-MS/MS method for the determination of 13 illicit phenethylamines in amniotic fluid utilized a C18 reversed-phase column with a gradient elution of 0.1% formic acid in water and acetonitrile (B52724). nih.gov This method demonstrated good separation and signal-to-noise ratios for the analytes. nih.gov

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique that can be used for the analysis of 2,4-DMA. While often coupled with mass spectrometry, HPLC with ultraviolet (UV) detection can also be employed, particularly for quantitative analysis when a reference standard is available.

HPLC methods for related compounds, such as 2,4-dichlorophenoxyacetic acid, have utilized C18 columns with a mobile phase consisting of acetonitrile, water, and an acid modifier. deswater.com The retention time in reversed-phase HPLC is influenced by the mobile phase composition, including the organic modifier content and pH. helixchrom.com For the analysis of amphetamines, various HPLC methods have been developed, often using C18 columns and phosphate (B84403) buffer with an organic modifier in the mobile phase. nih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous structural elucidation of chemical compounds, including 2,4-Dimethoxyamphetamine. Infrared and nuclear magnetic resonance spectroscopy provide detailed information about the molecule's functional groups and the arrangement of atoms.

Infrared (IR) Spectroscopy for Isomer Differentiation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is unique to the compound and can be used for identification and isomer differentiation. Gas chromatography with infrared detection (GC-IRD) has been shown to be a powerful tool for distinguishing between regioisomeric bromodimethoxyamphetamines, which can have nearly identical mass spectra. nih.gov This technique provides direct confirmatory data for the specific substitution pattern on the aromatic ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Substitution and Side-Chain Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR spectroscopy can be used to determine the substitution pattern on the aromatic ring of 2,4-DMA by analyzing the chemical shifts and coupling patterns of the aromatic protons. The signals for the methoxy (B1213986) groups and the protons on the amphetamine side-chain can also be clearly identified. For the related compound 2,5-dimethoxyamphetamine (B1679032), the chemical shifts in ¹H NMR have been well-documented. swgdrug.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the positions of the substituents. astm.org By comparing the observed chemical shifts with predicted values based on substituent effects, the precise substitution pattern can be confirmed. astm.org This technique is invaluable for distinguishing between different dimethoxyamphetamine isomers.

Sample Preparation Strategies for Biological and Forensic Matrices

The accurate detection and quantification of this compound (2,4-DMA) in complex biological and forensic samples necessitates robust and efficient sample preparation. The primary objectives of these methodologies are to isolate the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of strategy is contingent upon the nature of the matrix (e.g., blood, urine, hair), the concentration of the analyte, and the subsequent analytical technique to be employed.

Extraction and Derivatization Techniques

Extraction Techniques

The initial step in the analysis of 2,4-DMA from biological and forensic matrices is the extraction of the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional method that relies on the differential solubility of the analyte in two immiscible liquid phases. For basic compounds like amphetamines, the sample is typically alkalinized to a pH greater than the pKa of the analyte (for amphetamine, the pKa is approximately 9.9) to ensure it is in its non-ionized, more organic-soluble form. researchgate.net A variety of organic solvents can be used for extraction, with the selection influencing the recovery rate. A study on the LLE of amphetamine from biological samples provides a useful reference, suggesting that a mixture of chloroform, ethyl acetate, and ethanol (B145695) can yield high recoveries. researchgate.netbenthamopen.com The pH of the aqueous phase is a critical parameter, with a pH of 10 or greater being recommended for efficient extraction of amphetamine. researchgate.net

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE, with the added benefits of reduced solvent consumption and potential for automation. lcms.cz For the extraction of amphetamine-like substances, mixed-mode SPE cartridges that combine nonpolar and ion-exchange functionalities are frequently employed. nih.gov A study on the determination of various phenethylamines, including the structurally similar 2,5-dimethoxyamphetamine (2,5-DMA), in biological fluids utilized mixed-mode SPE for sample clean-up. nih.gov Another approach involves the use of polymeric reversed-phase SPE cartridges. nih.gov

A more recent development, hybrid solid-phase extraction (hybridSPE) , has demonstrated improved recovery and reduced matrix effects for the analysis of amphetamines in complex matrices like dyed hair. This technique combines the principles of SPE with protein precipitation, leading to cleaner extracts. nih.gov

Derivatization Techniques

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often a necessary step to improve the chromatographic properties and thermal stability of polar analytes like 2,4-DMA. Derivatization masks the active hydrogens in the primary amine group, reducing peak tailing and enhancing volatility. jfda-online.comgcms.cz

Common derivatizing reagents for amphetamines fall into the category of acylating agents , particularly perfluoroacylated anhydrides. These include:

Trifluoroacetic anhydride (B1165640) (TFAA) nih.govresearchgate.netresearchgate.net

Pentafluoropropionic anhydride (PFPA) nih.govnih.govnih.gov

Heptafluorobutyric anhydride (HFBA) researchgate.netnih.gov

A study on the GC-MS analysis of the six positional isomers of dimethoxyamphetamine, including 2,4-DMA, evaluated the use of TFAA, PFPA, and HFBA derivatives. While the mass spectra of the derivatives did not provide unique fragments for the specific identification of each isomer, the derivatization did allow for their successful chromatographic separation on non-polar stationary phases. nih.gov The formation of these derivatives improves the sensitivity of the analysis. nih.gov

Another derivatization strategy involves the use of 2,2,2-trichloroethyl chloroformate , which has been successfully applied to the determination of 2,5-DMA, DOM, and DOB in plasma, urine, and hair samples. This reagent produces distinctive mass spectra with characteristic isotopic clusters that facilitate unambiguous analyte identification. nih.gov The use of N-methyl-N-(trimethylsilyl)trifluoroacetamide is another common silylation agent for derivatization in GC-MS metabolomics. nih.gov

The table below summarizes the common extraction and derivatization techniques applicable to the analysis of 2,4-DMA.

| Technique | Description | Key Considerations | References |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between an aqueous sample and an immiscible organic solvent. | Requires pH adjustment to >10 for basic analytes. Solvent choice is critical for recovery. | researchgate.netbenthamopen.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Mixed-mode or polymeric cartridges are effective. Can be automated. | lcms.cznih.govnih.gov |

| Hybrid Solid-Phase Extraction (HybridSPE) | Combines SPE with protein precipitation. | Reduces matrix effects and improves recovery in complex matrices. | nih.gov |

| Acylation (TFAA, PFPA, HFBA) | Derivatization of the primary amine with perfluoroacylated anhydrides for GC-MS analysis. | Improves volatility, thermal stability, and chromatographic peak shape. | researchgate.netnih.govnih.govresearchgate.netresearchgate.net |

| Chloroformate Derivatization | Reaction with 2,2,2-trichloroethyl chloroformate. | Produces distinctive mass spectra with characteristic isotopic clusters. | nih.gov |

| Silylation | Reaction with silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide. | Common in metabolomics for GC-MS analysis. | nih.gov |

Development and Validation of Quantitative Analytical Methods

The development and validation of quantitative analytical methods are crucial to ensure the reliability and accuracy of results in forensic and clinical toxicology. These methods are typically based on chromatographic techniques coupled with mass spectrometric detection, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of amphetamines. Following extraction and derivatization, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing both qualitative and quantitative information.

While a specific, fully validated quantitative GC-MS method for 2,4-DMA in biological matrices is not extensively reported in the literature, the principles of method validation are well-established. A study on the GC-MS analysis of 2,4-dinitrophenol (B41442) in blood and urine reported acceptable performance parameters including linearity (R² > 0.998), imprecision (<10.7%), and extraction efficiency (92.1%). nih.gov Similar validation parameters would be expected for a robust 2,4-DMA method. The electron ionization mass spectra of the six dimethoxyamphetamine isomers, including 2,4-DMA, are very similar, making chromatographic separation essential for their differentiation. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of drugs of abuse in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.

A validated LC-MS/MS method for the determination of 13 illicit phenethylamines, including the structurally related 2,5-DMA, in amniotic fluid provides a strong framework for the development of a method for 2,4-DMA. nih.gov In this study, chromatographic separation was achieved on a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Detection was performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode using multiple reaction monitoring (MRM). nih.gov

A validated LC-MS/MS method for methamphetamine and MDMA in blood demonstrated linearity over a wide concentration range (1 µg/L to 5000 µg/L for methamphetamine) with good recovery (85.3% to 94%) and precision (RSD < 5.7%). nih.gov The use of deuterium-labeled internal standards is a key component of such methods to ensure accuracy and correct for matrix effects. nih.govresearchgate.net

The table below outlines the typical parameters for a validated quantitative analytical method for 2,4-DMA, based on established practices for related compounds.

| Validation Parameter | Description | Typical Acceptance Criteria | References |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99 | nih.govnih.govnih.govnih.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 | nih.govnih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 | nih.govnih.govnih.govnih.gov |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | nih.govnih.govnih.gov |

| Accuracy | The closeness of the mean test results obtained by the method to the true value. | Within ±15% of the nominal value (±20% at LLOQ) | nih.govnih.govnih.gov |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible | nih.govnih.govnih.gov |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimized and compensated for, often with the use of an isotopically labeled internal standard. | nih.govnih.gov |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within a specified range (e.g., ±15%) of the initial concentration. | nih.gov |

Broader Research Implications and Regulatory Contextualization

Academic Frameworks for Classifying 2,4-Dimethoxyamphetamine as a Novel Psychoactive Substance (NPS)

The classification of this compound (2,4-DMA) as a Novel Psychoactive Substance (NPS) is grounded in several key academic and scientific principles, primarily its chemical structure, relationship to other controlled substances, and its pharmacological activity. NPS are defined as narcotic or psychotropic drugs not scheduled under international conventions but which may pose a similar threat to public health as listed illicit drugs. marshallcenter.org They are often referred to as research chemicals, analogues, or designer drugs. marshallcenter.orgnih.gov

2,4-DMA is a member of the dimethoxyamphetamine (DMA) series, which includes six positional isomers. wikipedia.org Its classification as an NPS is heavily influenced by its structural similarity to other psychoactive phenethylamines. researchgate.netnih.gov The process of creating designer drugs often involves modifying the chemical structure of known psychoactive substances to generate new compounds with potentially similar, but legally distinct, profiles. nih.gov

A primary framework for classification is based on chemical analogy. 2,4-DMA is a positional isomer of 2,5-Dimethoxyamphetamine (B1679032) (2,5-DMA), a substance controlled as a Schedule I drug in the United States. wikipedia.org Furthermore, it is structurally related to other Schedule I hallucinogens such as 2,5-dimethoxy-4-methylamphetamine (DOM). regulations.govfederalregister.gov This structural relationship is a critical factor in its classification, as substances that are chemically similar to already controlled drugs are often presumed to have similar psychoactive effects and potential for abuse. federalregister.gov

Pharmacological activity provides another crucial layer of classification. 2,4-DMA has been identified as a serotonin (B10506) 5-HT₂ receptor agonist. caymanchem.com Specifically, it acts as a low-potency full agonist of the 5-HT₂A receptor. wikipedia.org The 5-HT₂A receptor is a key target for classic hallucinogens, and many 2,5-dimethoxyphenethylamine derivatives are potent activators of these receptors. nih.govregulations.gov This mechanism of action aligns 2,4-DMA with other hallucinogenic NPS. nih.gov

Table 1: Classification and Structural Information for 2,4-DMA

| Attribute | Description | Source(s) |

|---|---|---|

| Chemical Class | Phenethylamine (B48288), Amphetamine | wikipedia.org |

| Common Name | 2,4-DMA | wikipedia.org |

| Systematic Name | 1-(2,4-dimethoxyphenyl)propan-2-amine | wikipedia.org |

| Positional Isomer of | 2,5-Dimethoxyamphetamine (2,5-DMA) | wikipedia.org |

| Structural Analog of | 2,5-dimethoxy-4-methylamphetamine (DOM) | regulations.govfederalregister.gov |

| NPS Category | Hallucinogen, Stimulant | researchgate.netnih.gov |

Analysis of the Influence of Preclinical Pharmacological Data on Legislative Decisions and Control Measures

Preclinical pharmacological data are fundamental in shaping the legislative and control status of emerging substances like 2,4-DMA. Regulatory bodies rely on scientific evidence of a substance's pharmacological effect and its potential for abuse to make scheduling recommendations. regulations.gov

In the United States, the legal status of 2,4-DMA is directly tied to its identity as a positional isomer of 2,5-DMA, which is a federally controlled Schedule I substance. wikipedia.org This legislative approach, often termed an "analogue act" or similar provision, allows for the control of substances that are substantially similar in chemical structure and effect to already scheduled drugs, even without specific legislation naming the new compound. researchgate.net This preemptive strategy is crucial for addressing the rapid emergence of NPS. mdpi.com

Preclinical studies provide the scientific justification for such legislative actions. Rodent drug discrimination studies are a key tool in this process. Research has shown that 2,4-DMA fully substitutes for the known hallucinogen DOM in these tests, indicating that it produces similar subjective effects in animals. wikipedia.org Conversely, 2,4-DMA failed to produce stimulus generalization to dextroamphetamine, suggesting it lacks typical psychostimulant-like effects in rodents. wikipedia.orgwikipedia.org This distinction is important, as it helps to characterize the substance's primary pharmacological profile as hallucinogenic rather than stimulant, aligning it with other Schedule I hallucinogens like DOM and LSD. regulations.gov

Receptor binding and functional assays further solidify the basis for control. Identifying 2,4-DMA as a 5-HT₂A receptor agonist provides a clear mechanistic link to the effects of classical hallucinogens. wikipedia.orgcaymanchem.com This type of data is often considered in the eight-factor analysis used by U.S. federal agencies like the DEA and HHS to determine if a substance should be controlled. regulations.gov

In other countries, similar principles apply. In Australia, 2,4-DMA is a Schedule 9 prohibited substance, a category for substances that may be abused or misused and whose use should be prohibited by law except for specific scientific or medical purposes. wikipedia.org In New Zealand, it is a Class A controlled drug. wikipedia.org These classifications are informed by the global understanding of the substance's pharmacology and its relationship to other controlled phenethylamines.

Table 2: Summary of Preclinical Data and Regulatory Status for 2,4-DMA

| Preclinical Finding | Implication for Regulation | Source(s) |

|---|---|---|

| Full substitution for DOM in rodent drug discrimination tests. | Suggests similar hallucinogenic-like subjective effects to a Schedule I substance. | wikipedia.org |

| Failure to substitute for dextroamphetamine in rodent tests. | Suggests a lack of classic amphetamine-like stimulant effects. | wikipedia.orgwikipedia.org |

| Full agonist at the 5-HT₂A receptor. | Provides a mechanism of action consistent with other classical hallucinogens. | wikipedia.org |

| Positional isomer of 2,5-DMA. | Allows for control under isomer/analogue provisions of existing drug laws. | wikipedia.org |

| Jurisdiction | Legal Status | Source(s) |

| United States | Schedule I Controlled Substance (as a positional isomer of 2,5-DMA). | wikipedia.orgusdoj.gov |

| Australia | Schedule 9 Prohibited Substance. | wikipedia.org |

| New Zealand | Class A Controlled Drug. | wikipedia.org |

Challenges in Researching Emerging Psychoactive Compounds and Adapting Regulatory Responses

The study of 2,4-DMA exemplifies the broader challenges inherent in researching and regulating NPS. A primary difficulty is the sheer speed and volume at which these substances emerge. marshallcenter.orgojp.gov Clandestine chemists can create a new substance that falls outside existing legal definitions simply by making slight modifications to a known compound. mdpi.com This creates a continuous cat-and-mouse game between manufacturers and regulators. ojp.gov

A significant hurdle is the lack of comprehensive research and quality control before these substances appear on the market. mdpi.com For many NPS, including 2,4-DMA, the available in vivo data is scarce and incomplete. researchgate.net Initial characterizations often rely on a limited set of preclinical studies, which may not fully predict the substance's effects in humans. For instance, while some rodent studies suggest 2,4-DMA lacks stimulant properties, other behavioral characterizations in rats indicate a mixed profile with both hallucinogenic-like and stimulant-like properties. wikipedia.orgresearchgate.net This ambiguity complicates a clear-cut classification and risk assessment.

The dynamic nature of the synthetic drug market places an immense burden on forensic and research laboratories. ojp.gov Developing, validating, and implementing new analytical methods to detect an ever-changing roster of compounds is a significant challenge. nih.govojp.gov By the time a specific NPS is identified and characterized, it may already be replaced by a new, unknown analogue in the illicit market. ojp.gov

From a regulatory perspective, adapting responses is a slow process. While analogue legislation helps, it is not a panacea. The legal definitions of what constitutes an "analogue" can vary and be subject to legal challenges. researchgate.net The process of formally scheduling a new substance involves extensive review and can be time-consuming, during which the substance can be legally sold and distributed, posing a risk to public health. mdpi.comfederalregister.gov The lack of knowledge about the metabolism, and potential for abuse of new compounds further complicates preventative and treatment measures. nih.gov This dynamic highlights the critical need for agile regulatory frameworks and enhanced global information sharing to address the threat posed by emerging psychoactive substances. mdpi.commarshallcenter.org

Q & A

Q. What integrative approaches are needed for toxicological profiling of 2,4-DMA and its metabolites?

- Combine in vitro cytochrome P450 inhibition assays with in vivo pharmacokinetic studies (e.g., plasma half-life, tissue distribution). Use high-resolution mass spectrometry (HRMS) to identify metabolites and assess their 5-HT2 receptor binding affinity . Cross-reference findings with structural analogs (e.g., DOC, DOB) to predict long-term neurotoxic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.